molecular formula C19H21NO B13927577 2-((Dibenzylamino)methyl)cyclobutan-1-one

2-((Dibenzylamino)methyl)cyclobutan-1-one

Cat. No.: B13927577
M. Wt: 279.4 g/mol
InChI Key: UERVQEXGGPVAJU-UHFFFAOYSA-N
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Description

2-((Dibenzylamino)methyl)cyclobutan-1-one is a compound that features a cyclobutane ring substituted with a dibenzylamino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [2 + 2] cycloaddition reaction, which is a primary method for synthesizing cyclobutanes . This reaction can be catalyzed by various metal complexes under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of cyclobutane derivatives often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-((Dibenzylamino)methyl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Dibenzylamino)methyl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Dibenzylamino)methyl)cyclobutan-1-one involves its interaction with specific molecular targets. The dibenzylamino group can interact with various enzymes or receptors, potentially modulating their activity. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Dibenzylamino)methyl)cyclobutan-1-one is unique due to its cyclobutane ring, which imparts distinct structural and chemical properties. The combination of the dibenzylamino group and the cyclobutane ring makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

2-[(dibenzylamino)methyl]cyclobutan-1-one

InChI

InChI=1S/C19H21NO/c21-19-12-11-18(19)15-20(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,18H,11-15H2

InChI Key

UERVQEXGGPVAJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1CN(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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